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In the landscape of pharmaceutical and fine chemical synthesis, substituted aromatic
compounds are foundational building blocks. Among these, halogenated and nitrated anisoles
serve as versatile intermediates, prized for the orthogonal reactivity of their functional groups
which allows for sequential, site-selective modifications. This guide focuses on a specific, yet
sparsely documented, member of this class: 2-Bromo-4-methyl-5-nitroanisole.

This molecule, with its unique arrangement of a bromine atom, a methyl group, and a nitro
group on an anisole core, presents a distinct electronic and steric profile. It is precisely this
arrangement that makes it a potentially valuable precursor in multi-step synthetic campaigns.
However, a survey of the scientific literature and chemical databases reveals a significant gap:
direct experimental data on the physical properties of this specific isomer is not readily
available.

This guide, therefore, adopts a predictive and comparative approach, grounded in established
chemical principles. As is common in process development and early-stage research, when
faced with a novel or uncharacterized compound, we turn to the analysis of its close structural
isomers for which data exists. By examining the properties of compounds like 2-bromo-5-
methyl-4-nitroanisole and 2-bromo-4-nitroanisole, we can construct a reliable, data-driven
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profile of the target molecule. This methodology not only provides a robust estimation of its
physical characteristics but also illustrates the critical thinking process that underpins chemical
research and development.

Molecular Structure and the Impact of Isomerism

The physical properties of a molecule—its melting point, boiling point, and solubility—are direct
consequences of its three-dimensional structure and the intermolecular forces it can form. For
substituted benzenes, the specific placement of functional groups (isomerism) is paramount.

The target molecule, 2-Bromo-4-methyl-5-nitroanisole, features an electron-donating
methoxy group (-OCHs) and a weakly donating methyl group (-CHs). In opposition, it has two
electron-withdrawing groups: a moderately deactivating bromo group (-Br) and a strongly
deactivating nitro group (-NO3). The relative positions of these groups dictate the molecule's
overall dipole moment and its ability to pack efficiently into a crystal lattice.

Let us compare the target structure with a known isomer, 2-Bromo-5-methyl-4-nitroanisole.

Figure 1. Structural comparison of the target molecule and a known isomer.

The primary difference is the swapped positions of the methyl and nitro groups. This seemingly
minor change can significantly alter the molecule's symmetry and the distribution of partial
charges, which in turn affects crystal packing and, most notably, the melting point.

Core Physicochemical Properties: A Comparative
Analysis

The following table summarizes the available experimental and predicted data for isomers
closely related to our target compound. This comparative approach is essential for building a
predictive understanding.
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Applicable
Property Value Compound Data Type Source(s)
(CAS No.)
2-Bromo-4-
Molecular
CsHsBrNO3 methyl-5- - N/A
Formula _ _
nitroanisole
2-Bromo-4-
Molecular Weight  246.06 g/mol methyl-5- Calculated [1]
nitroanisole
] Expected for
) Crystalline ]
Physical Form ] target; Observed  Experimental [2][3]
Powder / Solid ]
for isomers
2-Bromo-5-
] ] methyl-4- ]
Melting Point 113-115°C ] ] Experimental [3]
nitroanisole
(861076-28-0)
2-Bromo-4-
104-106 °C nitroanisole Experimental
(5197-28-4)
2-Bromo-5-
N ) methyl-4- )
Boiling Point 322.8+37.0°C ] ] Predicted [3]
nitroanisole
(861076-28-0)
2-Bromo-5-
_ 1.559 + 0.06 methyl-4- _
Density ] ] Predicted [3]
g/cms3 nitroanisole
(861076-28-0)
Insoluble in
water; Soluble in ~ 2-Bromo-4-
Solubility organic solvents nitroanisole Experimental [4]15]
(e.g., ethanaol, (5197-28-4)

dichloromethane)
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2-Bromo-6-
methyl-4-

XLogP3 2.8 . ) Computed [1]
nitroanisole

(1345471-89-7)

Melting Point: A Reflection of Crystal Packing

The melting point is highly sensitive to the efficiency of crystal lattice packing and the strength
of intermolecular forces. For the known isomer, 2-bromo-5-methyl-4-nitroanisole, the melting
point is a sharp 113-115 °C.[3] A related compound without the methyl group, 2-bromo-4-
nitroanisole, melts slightly lower at 104-106 °C.

Insight for the Target Compound: The substitution pattern of 2-Bromo-4-methyl-5-nitroanisole
may lead to a different packing efficiency. However, given the similar functional groups and
molecular weight, it is reasonable to predict that its melting point will also be in the 100-120 °C
range. This solid state at room temperature is a critical consideration for handling, storage, and
reaction setup.

Boiling Point and Thermal Stability

High-molecular-weight, polar aromatic compounds like this often have very high boiling points
and may decompose before boiling at atmospheric pressure. The predicted boiling point of over
320 °C for a close isomer underscores this.[3] Therefore, purification of such materials is
typically achieved via recrystallization rather than distillation, unless under high vacuum.

Solubility Profile: Guiding Solvent Selection

The solubility of a compound is dictated by the principle of "like dissolves like." The presence of
a polar nitro group and ether linkage, combined with a nonpolar aromatic ring and methyl
group, results in a molecule with moderate overall polarity.

Data from 2-bromo-4-nitroanisole shows it is poorly soluble in water but moderately soluble in
common organic solvents.[4][5] This is expected, as the large, hydrophobic aromatic structure
dominates its interaction with water.

Insight for the Target Compound: We can confidently predict a similar solubility profile for 2-
Bromo-4-methyl-5-nitroanisole. It will be largely insoluble in water but should readily dissolve
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in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), ethyl
acetate, acetone, and ethanol. This information is vital for selecting appropriate solvents for
reaction, extraction, and purification (e.g., recrystallization).

Protocols for Experimental Verification

Trust in a chemical intermediate requires rigorous verification of its identity and purity. The
following are standard, self-validating protocols for confirming the physical properties of a newly
synthesized or sourced batch of 2-Bromo-4-methyl-5-nitroanisole.

Melting Point Determination via Capillary Method

This technique provides a sharp, reproducible melting range, which is a key indicator of purity.
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Figure 2. Workflow for Capillary Melting Point Determination.
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o Causality: A broad melting range (>2 °C) typically indicates the presence of impurities, which
disrupt the crystal lattice and cause melting to occur over a wider temperature range.

Spectroscopic Identity Confirmation

While not strictly physical properties, spectroscopic data are inseparable from the
characterization of a compound.

o Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Protocol: A small amount of the solid sample is mixed with dry potassium bromide (KBr)
and pressed into a thin, transparent pellet. The pellet is then analyzed.

o Expected Signals: Characteristic absorption bands for the nitro group (NO2) will appear
around 1520 cm~! (asymmetric stretch) and 1340 cm~* (symmetric stretch). Aromatic C-H
stretches will be seen above 3000 cm~1, while C-O stretching from the anisole ether will

be present near 1250 cm~1.
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Protocol: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCIs).
Analyze 1H and 13C spectra.

o Expected 'H NMR Signals: The spectrum should show distinct singlets for the methoxy
protons (~3.9 ppm) and the methyl protons (~2.4 ppm). The two remaining aromatic
protons will appear as singlets in the aromatic region (~7.0-8.0 ppm), with their exact
chemical shifts influenced by the surrounding substituents.

e Mass Spectrometry (MS):

o Protocol: A dilute solution of the sample is analyzed via Gas Chromatography-Mass
Spectrometry (GC-MS) or direct infusion.

o Expected Result: The mass spectrum should show a prominent molecular ion peak (M™*)
cluster corresponding to the molecule's mass (246.06 g/mol ), with a characteristic pattern
due to the presence of bromine isotopes (“°Br and 8!Br in ~1:1 ratio).
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Figure 3. Logic flow for comprehensive sample characterization.

Safety, Handling, and Storage

While no specific Safety Data Sheet (SDS) exists for the target compound, the hazards can be
reliably inferred from closely related structures like 2-bromo-4-nitroanisole.

e GHS Hazard Classification (Predicted):

o Skin Irritation (Category 2).[6]

o Serious Eye Irritation (Category 2).[6]

o May cause respiratory irritation (STOT SE 3).[6]
e Handling Precautions:

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields,
chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
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o Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
dust.[5]

o Contamination: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after
handling.[5]

o Storage:

o Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away
from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4-methyl-5-nitroanisole is a chemical intermediate for which direct physical property
data is scarce. However, by applying principles of structure-property relationships and
performing a comparative analysis of its close isomers, we can establish a robust and reliable
predictive profile.

It is projected to be a crystalline solid with a melting point in the range of 100-120 °C. Its
solubility will be poor in agueous solutions but high in common organic solvents. As a
substituted nitroaromatic, it requires careful handling in a controlled laboratory setting with
appropriate personal protective equipment. The protocols and insights provided in this guide
offer a comprehensive framework for researchers and drug development professionals to
safely handle, characterize, and utilize this promising synthetic building block, ensuring both
scientific integrity and operational safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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